3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide
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Overview
Description
3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring, an azetidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodiazole ring, the introduction of the tert-butyl group, and the coupling of the azetidine and oxan-4-yl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for cost-effectiveness, scalability, and environmental sustainability, incorporating green chemistry principles where possible.
Chemical Reactions Analysis
Types of Reactions
3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazole derivatives and azetidine-containing molecules. Examples include:
- 3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(2-tert-butylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-20(2,3)18-22-16-6-4-5-7-17(16)24(18)15-12-23(13-15)19(25)21-14-8-10-26-11-9-14/h4-7,14-15H,8-13H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSRJUMIKRIXBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)NC4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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